
tert-Butyl 3,6-dichloropyridazine-4-carboxylate
概要
説明
準備方法
The synthesis of tert-Butyl 3,6-dichloropyridazine-4-carboxylate typically involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
tert-Butyl 3,6-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as potassium carbonate for substitution reactions. Major products formed depend on the specific reagents and conditions used but can include a variety of substituted pyridazine derivatives .
科学的研究の応用
tert-Butyl 3,6-dichloropyridazine-4-carboxylate is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor for various biological pathways.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl 3,6-dichloropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved can vary widely but often include inhibition of enzyme activity or modulation of receptor function .
類似化合物との比較
tert-Butyl 3,6-dichloropyridazine-4-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3,5-dichloropyridazine-4-carboxylate
- tert-Butyl 3,6-dibromopyridazine-4-carboxylate
- tert-Butyl 3,6-difluoropyridazine-4-carboxylate
These compounds share similar structural features but differ in their halogen substituents, which can affect their reactivity and applications. The unique combination of chlorine atoms in this compound provides distinct chemical properties that can be advantageous in specific research and industrial contexts .
特性
IUPAC Name |
tert-butyl 3,6-dichloropyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-8(14)5-4-6(10)12-13-7(5)11/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTACEWHHVMQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
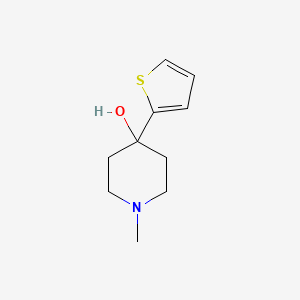
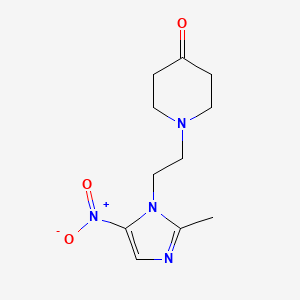
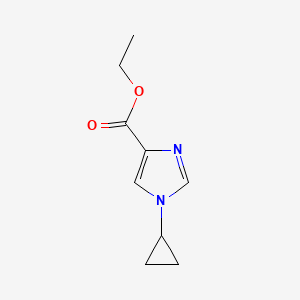
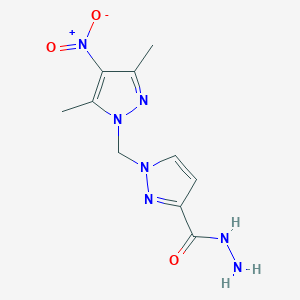

![[(4-Bromo-1-ethylpyrazol-3-yl)methyl]methylamine](/img/structure/B3196867.png)
![methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3196870.png)
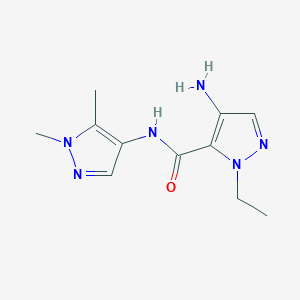
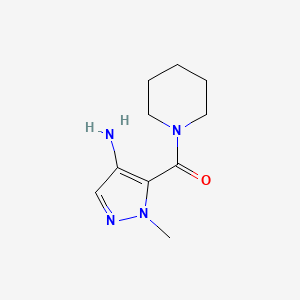
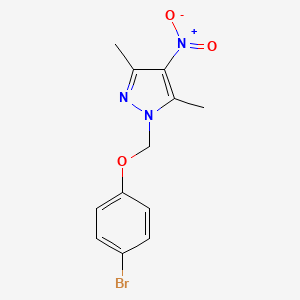
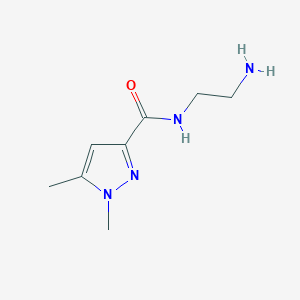

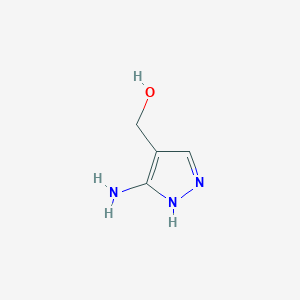
![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3196945.png)
